molecular formula C10H18N2O3 B7916126 [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid

[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7916126
M. Wt: 214.26 g/mol
InChI Key: SVPUQBJOMZRTTC-UHFFFAOYSA-N
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Description

[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

The synthesis of [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid involves multiple steps. One common synthetic route includes the reaction of piperidine with acetic anhydride to form 1-acetyl-piperidine. This intermediate is then reacted with glycine to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

2-[(1-acetylpiperidin-3-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)12-4-2-3-9(7-12)5-11-6-10(14)15/h9,11H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPUQBJOMZRTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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